molecular formula C22H25BrN6O4S B609227 Mpc-3100 CAS No. 958025-66-6

Mpc-3100

Cat. No. B609227
M. Wt: 549.4407
InChI Key: CVBWTNHDKVVFMI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .


Synthesis Analysis

Molecular docking analyses have been performed to evaluate the cytotoxic effects of MPC-3100 on breast cancer cell lines . The study showed that MPC-3100 specifically binds to the ATP binding pocket of Hsp90 .


Molecular Structure Analysis

Molecular docking results indicated that MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .


Chemical Reactions Analysis

The combined treatment of MPC-3100 and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of MPC-3100 is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .

Scientific Research Applications

  • Safety and Anti-Tumor Activity : MPC-3100 has been explored for its safety and tolerability in cancer patients, with secondary objectives of assessing its pharmacokinetics and anti-tumor activity. In a study, patients with recurrent cancer refractory to available systemic therapy were treated with MPC-3100 orally for 21 consecutive days in a 28-day cycle. This study aimed to determine the dose-limiting toxicities and optimal dosage for treatment (Yu et al., 2010).

  • Pharmacokinetics and Pro-drug Development : Another research focused on improving the solubility of MPC-3100. A pro-drug with enhanced solubility was developed and evaluated for its pharmacokinetic properties and anti-tumor activity in mice. This pro-drug demonstrated improved solubility and efficacy in a xenograft tumor model when dosed without a solubility-enhancing agent (Papac et al., 2011).

  • Metabolism and Drug Interactions : The metabolism of MPC-3100 by major cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) isozymes was studied to define the inclusion and exclusion criteria for patient safety in clinical studies. This study identified the primary isozymes involved in the metabolism of MPC-3100, which is critical for understanding potential drug interactions and side effects (Papac et al., 2011).

  • Combination Therapy Potential : MPC-3100 has shown potential for combination therapy with other cancer drugs. A study evaluated its activity in combination with erlotinib or sorafenib in xenograft models, finding that the combination of MPC-3100 with these agents showed greater anti-tumor activity than either agent alone, indicating its potential as part of a combination therapy strategy for cancer treatment (Baichwal et al., 2011).

  • Pharmacodynamic Biomarkers : The impact of MPC-3100 on biomarkers, such as Hsp70 protein levels in cancer patients, was evaluated. This study provided evidence that Hsp90 function is inhibited in patients at doses tolerated in the clinic, and that changes in client proteins and biomarkers in cells and tumor xenografts exposed to MPC-3100 are due to Hsp90 inhibition (Baichwal et al., 2011).

Safety And Hazards

MPC-3100 has been found to cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation . In a clinical trial, MPC-3100 was found to be safe and well-tolerated up to a dose level of 165 mg/m2 .

Future Directions

The combination of MPC-3100 and DOX has shown a possible coordinated mechanism of action, pointing to the possibility of a more effective therapeutic strategy for breast cancer therapy . This could form the basis for future combination cancer therapy research .

properties

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one

CAS RN

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
… Favorable pharmacokinetic properties along with significant antitumor effects in multiple human cancer xenograft models led to the selection of 28g (MPC-3100) as a clinical candidate. …
Number of citations: 49 pubs.acs.org
D Papac, JS Patton, L Reeves, L DeMie, C Bradford… - Cancer Research, 2011 - AACR
… A pro-drug of MPC-3100 with enhanced aqueous solubility was synthesized and … of MPC-3100 was synthesized by esterifying a hydroxyl group on the active compound, MPC-3100. …
Number of citations: 2 aacrjournals.org
SH Kim, R Tangallapally, IC Kim, R Trovato… - Bioorganic & Medicinal …, 2015 - Elsevier
Various types of Hsp90 inhibitors have been and continue to undergo clinical investigation. One development candidate is the purine-based, synthetic Hsp90 inhibitor 1 (MPC-3100), …
Number of citations: 8 www.sciencedirect.com
DI Papac, JS Patton, L Reeves, K Bulka, L DeMie… - Cancer Research, 2011 - AACR
… dose was recovered as MPC-3100 and metabolites in feces … MPC-3100 and several metabolites were found in rat, dog and monkey urine, the primary route of elimination of MPC-3100 …
Number of citations: 6 aacrjournals.org
VR Baichwal, MK Yu, D Wettstein, BF Dowd, K Rushton… - Cancer Research, 2010 - AACR
… Conclusions: MPC-3100 is active against a broad range of cancer cell types and is efficacious in xenograft models with multiple dosing schedules. The anti-tumor activity of MPC-3100 …
Number of citations: 0 aacrjournals.org
MK Yu, WE Samlowski, V Baichwal, B Brown… - Journal of Clinical …, 2010 - ascopubs.org
… of daily oral administration of MPC-3100. Secondary objectives … MPC-3100 is administered by mouth in tablet form for 21 … obtained before and after MPC-3100 administration to evaluate …
Number of citations: 7 ascopubs.org
GG Mather, DJ Scholl, VL Belcher… - Journal of Clinical …, 2011 - ascopubs.org
… the long term safety of MPC-3100. Methods: MPC-3100 was administered to rats daily by … In cynomolgus monkeys, MPC-3100 was given daily at 10, 25, or 50/35 mg/kg for 28 days or …
Number of citations: 0 ascopubs.org
VR Baichwal, B Brown, D Wettstein, DI Papac… - Cancer Research, 2011 - AACR
… We evaluate here the activity of MPC-3100 in combination with erlotinib or sorafenib in … of MPC-3100 and sorafenib increased by only 1.6-fold. The combination of MPC-3100 and …
Number of citations: 0 aacrjournals.org
N Gökşen Tosun - Naunyn-Schmiedeberg's Archives of Pharmacology, 2023 - Springer
… MPC-3100 alone and in combination on breast cancer cells. A molecular docking investigation revealed that MPC-3100 … that the combined treatment of MPC-3100 and DOX effectively …
Number of citations: 2 link.springer.com
WE Samlowski, K Papadopoulos, AJ Olszanski… - Molecular Cancer …, 2011 - AACR
… and tolerability of single agent MPC-3100 were assessed in … MPC-3100, assess antitumor activity, and evaluate pharmacodynamic (PD) biomarkers. Subjects received oral MPC-3100 …
Number of citations: 11 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.